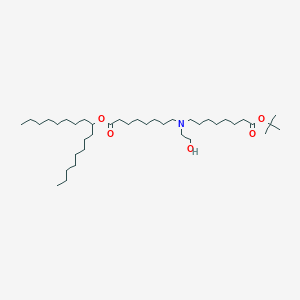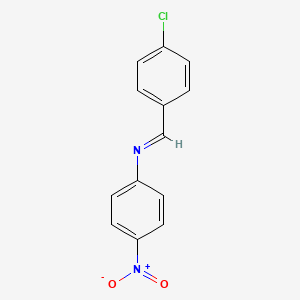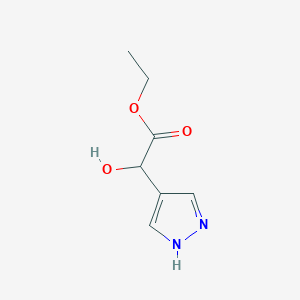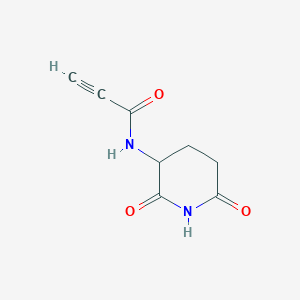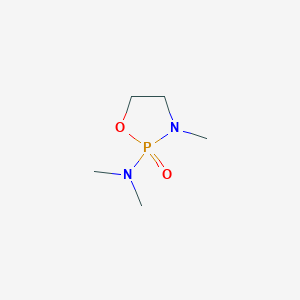
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is a chemical compound that belongs to the class of oxazaphospholidines. This compound is characterized by the presence of a dimethylamino group, a methyl group, and an oxazaphospholidine ring with an oxide moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide typically involves the reaction of dimethylamine with a suitable phosphoramide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and purity requirements. In batch processes, the reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow processes offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions. The reactions are often performed in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazaphospholidine ring can undergo ring-opening reactions. These interactions and reactions enable the compound to exert its effects on various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different structural features.
3-(Dimethylamino)propylamine: Another compound with a dimethylamino group, used in different applications.
Uniqueness
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is unique due to its oxazaphospholidine ring structure, which imparts distinct reactivity and properties compared to other dimethylamino-containing compounds
Properties
CAS No. |
51833-54-6 |
|---|---|
Molecular Formula |
C5H13N2O2P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
N,N,3-trimethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C5H13N2O2P/c1-6(2)10(8)7(3)4-5-9-10/h4-5H2,1-3H3 |
InChI Key |
QFAZPEYOKKSLPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOP1(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


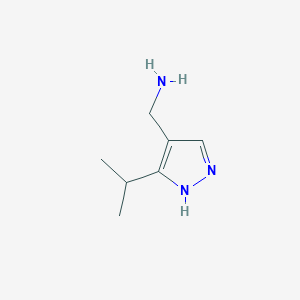

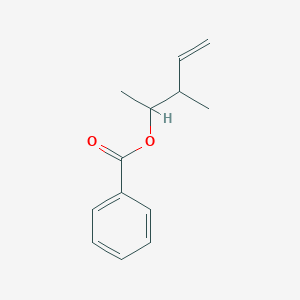
![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
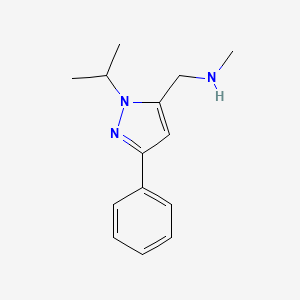
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
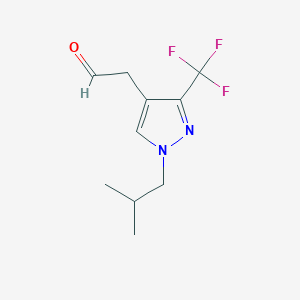
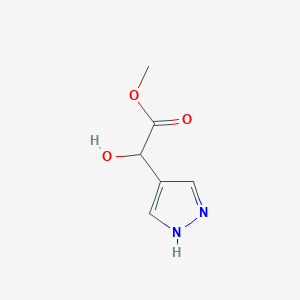
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
